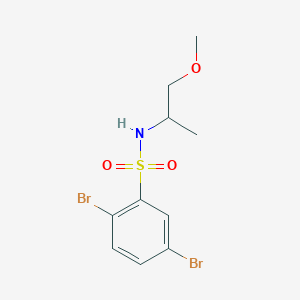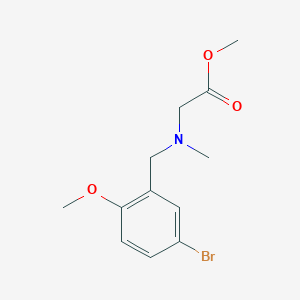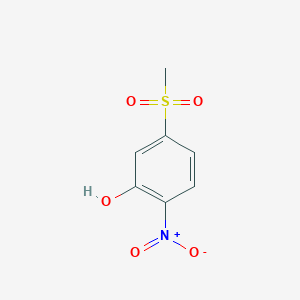![molecular formula C34H29P B14908611 Diphenyl(2'-(4-phenylbut-1-en-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14908611.png)
Diphenyl(2'-(4-phenylbut-1-en-2-yl)-[1,1'-biphenyl]-2-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(2’-(4-phenylbut-1-en-2-yl)-[1,1’-biphenyl]-2-yl)phosphane is a complex organic compound that features a phosphane group attached to a biphenyl structure with additional phenyl and butenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2’-(4-phenylbut-1-en-2-yl)-[1,1’-biphenyl]-2-yl)phosphane typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a phenylboronic acid.
Introduction of the Butenyl Group: The butenyl group can be introduced via a Heck reaction, where a halogenated biphenyl reacts with a butenyl derivative in the presence of a palladium catalyst.
Attachment of the Phosphane Group:
Industrial Production Methods
Industrial production of Diphenyl(2’-(4-phenylbut-1-en-2-yl)-[1,1’-biphenyl]-2-yl)phosphane may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diphenyl(2’-(4-phenylbut-1-en-2-yl)-[1,1’-biphenyl]-2-yl)phosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The butenyl group can be reduced to form saturated derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Saturated butyl derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Diphenyl(2’-(4-phenylbut-1-en-2-yl)-[1,1’-biphenyl]-2-yl)phosphane has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Diphenyl(2’-(4-phenylbut-1-en-2-yl)-[1,1’-biphenyl]-2-yl)phosphane involves its interaction with molecular targets through its phosphane group. This group can coordinate with metal centers in catalytic processes, facilitating the formation and breaking of chemical bonds. The biphenyl and butenyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphane: A simpler phosphane compound with three phenyl groups.
Biphenylphosphane: A phosphane compound with a biphenyl structure but without the butenyl group.
Phenylbutenylphosphane: A phosphane compound with a butenyl group but lacking the biphenyl structure.
Uniqueness
Diphenyl(2’-(4-phenylbut-1-en-2-yl)-[1,1’-biphenyl]-2-yl)phosphane is unique due to its combination of a biphenyl core, a butenyl group, and a phosphane group. This unique structure imparts distinct chemical properties, making it valuable in specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C34H29P |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
diphenyl-[2-[2-(4-phenylbut-1-en-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C34H29P/c1-27(25-26-28-15-5-2-6-16-28)31-21-11-12-22-32(31)33-23-13-14-24-34(33)35(29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24H,1,25-26H2 |
InChI Key |
QSGBFBRTCSMRGG-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCC1=CC=CC=C1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14908552.png)
![methyl (1S,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14908559.png)



![n-(Sec-butyl)-4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14908566.png)






![Rel-tert-butyl (1R,5S,6S)-5-hydroxy-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14908612.png)

